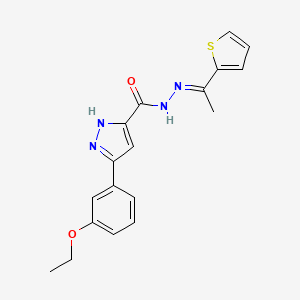
3-(3-Ethoxyphenyl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, an ethoxyphenyl group, and a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the ethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with an ethoxyphenyl halide under basic conditions.
Formation of the thiophene moiety: The final step involves the reaction of the intermediate with a thiophene aldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide depends on its application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
- 3-(3-Methoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(3-Chlorophenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
生物活性
3-(3-Ethoxyphenyl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered interest due to its potential pharmacological properties. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O2S, with a molecular weight of 346.43 g/mol. The structure features a pyrazole ring, an ethoxyphenyl group, and a thiophene moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit key cancer-related pathways:
- Inhibition of Kinases : Many pyrazoles act as inhibitors of kinases such as BRAF(V600E) and EGFR, which are crucial in cancer progression .
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound can be inferred from studies on related pyrazole derivatives:
- Carrageenan-Induced Edema : Several derivatives have been evaluated using the carrageenan-induced rat paw edema model, showing significant reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen .
- Mechanism of Action : These compounds may inhibit inflammatory mediators such as prostaglandins and cytokines, contributing to their therapeutic effects.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is well-documented:
- Broad-Spectrum Activity : Compounds similar to this compound have shown activity against various bacterial strains including E. coli and Staphylococcus aureus as well as antifungal activity against Aspergillus niger .
- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values that indicate effective concentrations for inhibiting microbial growth, highlighting the potential for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
| Structural Feature | Biological Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and bioavailability |
| Thiophene moiety | Contributes to antitumor and anti-inflammatory properties |
| Pyrazole ring | Central to the mechanism of action across various biological activities |
Case Studies
Several case studies illustrate the biological activities of related compounds:
- Study on Antitumor Effects : A series of pyrazole derivatives were synthesized and tested against breast cancer cell lines, revealing that modifications in the side chains significantly affected cytotoxicity levels .
- Anti-inflammatory Efficacy : In a controlled study, a derivative showed a reduction in paw edema by 75% after administration, indicating strong anti-inflammatory properties comparable to existing treatments .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties against multiple strains, demonstrating effectiveness at low concentrations (e.g., MIC values below 50 µg/mL) .
特性
CAS番号 |
303107-66-6 |
|---|---|
分子式 |
C18H18N4O2S |
分子量 |
354.4 g/mol |
IUPAC名 |
3-(3-ethoxyphenyl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-14-7-4-6-13(10-14)15-11-16(21-20-15)18(23)22-19-12(2)17-8-5-9-25-17/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-12+ |
InChIキー |
KJSHGMAZKFHQKS-XDHOZWIPSA-N |
異性体SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CS3 |
正規SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















